An In-Depth Technical Guide to Brominated Methoxy-Dimethylpyridines: A Review of Key Isomers
An In-Depth Technical Guide to Brominated Methoxy-Dimethylpyridines: A Review of Key Isomers
To the Esteemed Researcher,
This guide addresses your inquiry into the chemical properties of 4-Bromo-6-methoxy-2,3-dimethylpyridine. A comprehensive search of chemical databases and scientific literature has revealed a notable scarcity of information for this specific substitution pattern. This suggests the compound may be a novel chemical entity or one that is not widely reported.
However, significant data exists for several structurally related isomers. Understanding the properties of these closely related compounds can provide critical insights and a foundational understanding for further research. This document, therefore, presents a detailed technical overview of the most relevant isomers, structured to support your research and development endeavors. We will focus on the chemical properties, synthesis, and safety considerations for these key analogs.
Isomer of Interest: 4-Bromo-2-methoxy-6-methylpyridine
While not a dimethylated pyridine, the significant data available for 4-Bromo-2-methoxy-6-methylpyridine makes it a valuable point of comparison.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1083169-00-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1][4] |
| Physical Form | Solid, semi-solid, or liquid lump | [2] |
| Purity | 95% | [2] |
| Storage Temperature | 2-8°C under inert atmosphere | [1][2] |
| InChI Key | MNMVHRSZHDBLMP-UHFFFAOYSA-N | [2][4] |
| SMILES | CC1=CC(=CC(=N1)OC)Br | [4] |
Synthesis Protocol
A general procedure for the synthesis of 4-bromo-2-methoxy-6-methylpyridine involves the reaction of 4-bromo-6-methylpyridin-2-ol with methanol.[1][3]
Materials:
-
4-bromo-6-methylpyridin-2-ol
-
Methanol
-
Triphenylphosphine
-
Diisopropyl diazocarboxylate (DIAD)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
1N NaOH solution
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-bromo-6-methylpyridin-2-ol in THF.
-
Sequentially add methanol, triphenylphosphine, and diisopropyl diazocarboxylate to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, dilute the reaction with ethyl acetate.
-
Wash the organic layer three times with a 1N NaOH solution.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash chromatography on silica gel with an ethyl acetate/hexane gradient (5% to 10%) to yield 4-bromo-2-methoxy-6-methylpyridine.[3]
Isomer of Interest: 4-Bromo-2,3-dimethylpyridine
This isomer shares the dimethylpyridine core and the bromo- substitution at the 4-position, making it a key compound for understanding the electronic and steric effects of these groups.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 259807-91-5 | [7] |
| Molecular Formula | C₇H₈BrN | [7] |
| Molecular Weight | 186.052 g/mol | [7] |
| Physical Form | Solid | [7] |
| Purity | 96% | [7] |
| InChI Key | PHCLIPMSNVUELH-UHFFFAOYSA-N | [7] |
Other Relevant Isomers
Brief data on other related isomers is presented below to provide a broader context.
3-Bromo-6-methoxy-2,4-dimethylpyridine
-
CAS Number: 819069-57-3[8]
-
Molecular Formula: C₈H₁₀BrNO[8]
-
Molecular Weight: 216.08 g/mol
-
Physical Form: Solid-Liquid Mixture
-
Boiling Point: 243 °C at 760 mmHg
-
Purity: 98%
-
Storage: Store at room temperature
4-Methoxy-2,3-dimethylpyridine
Safety and Handling
For all brominated pyridine derivatives, appropriate safety precautions are essential.
-
Hazard Statements: These compounds are generally harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][10] They may also cause respiratory irritation.[4][10][11]
-
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[10][11][12]
-
Do not eat, drink, or smoke when using this product.[10][12][13]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[11][12][13]
-
Use only outdoors or in a well-ventilated area.[10][11][12][13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12][13]
-
Store in a well-ventilated place and keep the container tightly closed.[10][11][12]
-
Application in Drug Discovery
Substituted pyridines are crucial scaffolds in medicinal chemistry. The methoxy group, in particular, is prevalent in many approved drugs due to its ability to influence ligand-target binding, improve physicochemical properties, and positively affect ADME parameters.[14] Brominated pyridines serve as versatile intermediates in the synthesis of more complex molecules, including kinase inhibitors and proton pump inhibitors, through cross-coupling reactions.[15][16] The unique substitution patterns of the isomers discussed here make them valuable building blocks for creating diverse chemical libraries for drug discovery programs.[17][18]
Logical Workflow for Synthesis and Analysis
The following diagram outlines a general workflow from synthesis to characterization for compounds of this class.
Caption: A generalized workflow for the synthesis and characterization of substituted pyridine compounds.
Conclusion and Request for Clarification
The information provided for the isomers of 4-Bromo-6-methoxy-2,3-dimethylpyridine offers a solid foundation for understanding the chemical landscape of this class of compounds. The synthesis routes, physical properties, and safety data for related molecules can guide the design of experimental protocols for your specific target.
Given the absence of data for 4-Bromo-6-methoxy-2,3-dimethylpyridine, we kindly request you to verify the chemical name and structure of your compound of interest. Should you confirm that this is indeed the correct molecule, your research may be venturing into novel chemical space. If it is one of the isomers presented, we hope this guide serves as a valuable resource for your work.
References
- 4-BROMO-2-METHOXY-6-METHYLPYRIDINE CAS#: 1083169-00-9 - ChemicalBook.
- 4-Bromo-2-methoxy-6-methylpyridine | 1083169-00-9 - MilliporeSigma.
- Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2022.
- 4-BROMO-2-METHOXY-6-METHYLPYRIDINE | 1083169-00-9 - ChemicalBook.
- 4-Bromo-2-methoxy-6-methylpyridine | C7H8BrNO | CID 68724343 - PubChem.
- 4-Bromo-2,3-dimethylpyridine | CymitQuimica.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - ThermoFisher.
- eMolecules 4-BROMO-2-METHOXY-6-METHYLPYRIDINE | 1083169-00-9 | MFCD16610113 | Fisher Scientific.
- Safety Data Sheet - MedchemExpress.com.
- 1083169-00-9|4-Bromo-2-methoxy-6-methylpyridine|BLD Pharm.
- Safety Data Sheet - CymitQuimica.
- 3-Bromo-6-methoxy-2,4-dimethylpyridine | 819069-57-3.
- The Pivotal Role of 3-Bromo-4-methylpyridine in the Synthesis of Proton Pump Inhibitors: A Detailed Application and Protocol Gui - Benchchem.
- 4-Methoxy-2,3-dimethylpyridine | C8H11NO | CID 15185894 - PubChem.
- 3-bromo-6-methoxy-2,4-dimethylpyridine | CAS: 819069-57-3 - finetech industry limited.
- Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC - NIH.
- The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery - Benchchem.
- Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, - ACS Publications - American Chemical Society.
- The role of the methoxy group in approved drugs - PubMed.
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